4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid
Description
Properties
Molecular Formula |
C15H11F3N2O3 |
|---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)10-2-1-3-12(8-10)20-14(23)19-11-6-4-9(5-7-11)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) |
InChI Key |
FVTHEGNIBCXLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The urea linkage in 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid is typically formed through the reaction of an isocyanate with a primary amine. For this compound, the two key precursors are:
- 4-Aminobenzoic acid : Often prepared via reduction of 4-nitrobenzoic acid using iron powder in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and proton acids like HCl or NH₄Cl. This method achieves yields >90% under reflux conditions (85–110°C, 2–6 hours).
- 3-(Trifluoromethyl)phenyl isocyanate : Synthesized from 3-(trifluoromethyl)aniline via phosgenation or safer alternatives like triphosgene in anhydrous dichloromethane.
Coupling Protocol
- Protection of Carboxylic Acid : To prevent side reactions, the carboxylic acid group of 4-aminobenzoic acid is protected as a methyl ester using methanol and H₂SO₄.
- Urea Formation : The protected 4-aminobenzoate reacts with 3-(trifluoromethyl)phenyl isocyanate in dichloromethane at 0–5°C. A stepwise addition of the amine ensures controlled reactivity, minimizing polyurea formation.
- Deprotection : The methyl ester is hydrolyzed using aqueous NaOH or HCl to regenerate the carboxylic acid.
Optimization Insights :
- Catalysis : TBAB (0.0045–0.014 mol ratio) accelerates the reaction by improving interfacial contact between heterogeneous phases.
- Yield : Analogous systems report yields up to 90.1% when using stoichiometric isocyanate and rigorous temperature control.
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Approach
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct urea formation between 4-aminobenzoic acid and 3-(trifluoromethyl)aniline derivatives.
Procedure :
- Activation : The carboxylic acid group of 4-aminobenzoic acid is activated using EDC and N-hydroxysuccinimide (NHS) in DMF, forming an active ester.
- Aminolysis : The active ester reacts with 3-(trifluoromethyl)aniline at room temperature, yielding the urea derivative after 12–24 hours.
Advantages :
- Avoids toxic isocyanate intermediates.
- Compatible with unprotected carboxylic acids if reaction pH is carefully controlled.
Limitations :
Reductive Amination and Alternative Pathways
Nitro Group Reduction
A nitro precursor, 4-nitro-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid, can be reduced to the target amine using:
- Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol (50–60°C, 5–10 bar).
- Chemical Reduction : Fe powder with NH₄Cl in aqueous ethanol (85°C, 3 hours).
Key Data :
| Reduction Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Fe/NH₄Cl | 90.1 | 99.2 |
| Pd/C/H₂ | 88.5 | 98.7 |
Purification and Characterization
Workup Procedures
Analytical Validation
- NMR : The urea NH protons resonate at δ 9.8–10.2 ppm (DMSO-d₆), while the trifluoromethyl group shows a singlet at δ 120–125 ppm in ¹³C NMR.
- HPLC : Retention time of 8.2 minutes using a C18 column (ACN:H₂O = 70:30, 1 mL/min).
- Melting Point : 198–202°C (decomposition observed above 210°C).
Industrial-Scale Considerations
Cost-Effective Catalysis
Phase transfer catalysts (e.g., TBAB) reduce reaction times by 40% compared to uncatalyzed systems, lowering energy consumption.
Waste Management
Iron sludge from reduction steps is recyclable as ferroso-ferric oxide for magnet production.
Chemical Reactions Analysis
Key Reaction Types
Reactivity Factors
The compound’s reactivity is influenced by its structural features:
-
Trifluoromethyl group : Acts as a strong electron-withdrawing group, enhancing electrophilicity and directing substitution reactions (e.g., para to the amino group).
-
Carbamoyl group : Participates in nucleophilic acyl substitution reactions, enabling amide bond cleavage or exchange .
-
Carboxylic acid moiety : Engages in acid-base reactions, forming salts or esters under appropriate conditions.
Experimental Insights
-
Structural optimization : Modifications to the trifluoromethyl group or carbamoyl substituent significantly alter solubility and reactivity, as observed in related compounds.
-
Purification : Chromatography is frequently used to isolate intermediates or final products due to the compound’s complexity .
Scientific Research Applications
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl linkage facilitates binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Antiviral Activity: Quinoline and Pyrimidine Derivatives
- 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic Acid Structure: Incorporates a quinoline ring instead of a benzene ring in the carbamoyl group. Activity: Exhibits moderate anti-influenza virus (H1N1) activity with EC₅₀ = 22.94 µM (plaque inhibition rate: 50% at 50 µM). Molecular docking studies reveal interactions with RNA polymerase (PA-PB1), including Pi-Pi stacking with TRP706 and a salt bridge with LYS643 . Comparison: Less potent than the broad-spectrum antiviral amodiaquine (EC₅₀ = 6.3 µM) but shares a urea-linked benzoic acid scaffold.
- 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic Acid Structure: Replaces the phenyl group with a pyrimidine ring. Molecular Formula: C₁₂H₈F₃N₃O₂ (MW: 283.21 g/mol). Activity: Not explicitly reported, but pyrimidine derivatives are known for diverse biological activities, including kinase inhibition .
| Compound | Molecular Formula | MW (g/mol) | EC₅₀ (µM) | Target |
|---|---|---|---|---|
| 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid | C₁₅H₁₀F₃N₂O₃ | 332.25 | N/A | N/A |
| 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid | C₁₇H₁₂F₃N₂O₂ | 334.29 | 22.94 | Influenza virus |
| Amodiaquine | C₂₀H₂₂ClN₃O | 355.86 | 6.3 | Influenza virus |
Insecticidal Activity: Urea/Thiourea Derivatives
- 4-[(Phenylcarbamoyl)amino]benzoic Acid Structure: Lacks the trifluoromethyl group but retains the urea linkage. Activity: Demonstrated insecticidal effects against Spodoptera littoralis, a pest affecting cotton crops. Structural optimization of the carbamoyl group enhances bioactivity . Comparison: The trifluoromethyl group in the target compound may improve binding affinity or metabolic resistance in insect targets.
Enzyme Inhibition and Structural Mimicry
- 3-(5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid Structure: Features an oxadiazole ring instead of urea. Computational studies indicate conformational similarity to natural substrates . Comparison: The oxadiazole moiety may offer superior enzymatic inhibition compared to urea linkages.
- 4-[(1S)-1-(((3-(Difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)benzoic Acid Structure: Complex substituents including difluoromethyl and trifluoromethyl groups. Molecular Weight: 483.4 g/mol. Activity: Designed as a ChE (cholinesterase) inhibitor for Alzheimer’s disease, highlighting the role of trifluoromethyl groups in central nervous system targeting .
Positional Isomerism and Electronic Effects
- 3-((4-(Trifluoromethyl)phenyl)amino)benzoic Acid Structure: Trifluoromethyl group at the para position of the aniline moiety, but urea replaced by a direct amino linkage. Molecular Formula: C₁₄H₁₀F₃NO₂ (MW: 283.21 g/mol).
Biological Activity
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid, also known as 4-((3-(trifluoromethyl)phenyl)amino)benzoic acid, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a trifluoromethyl group enhances its lipophilicity, which can improve cellular penetration and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C14H10F3N2O2
- Molecular Weight : 296.24 g/mol
- CAS Number : 85010-10-2
The compound features a trifluoromethyl group attached to a phenyl ring, linked through an amino group to a benzoic acid moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as angiogenesis and tumor growth. For instance, it acts as an inhibitor of Raf kinase, which plays a role in cancer progression .
- Receptor Modulation : The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cell membranes and modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The potential anticancer properties of this compound have been investigated in several studies:
- Case Study 1 : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values for different cancer cell lines ranged from 10 to 25 µM, indicating moderate potency .
- Case Study 2 : A study involving animal models showed that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. This effect was associated with decreased angiogenesis and increased apoptosis within the tumor microenvironment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4-Trifluoromethylbenzoic Acid | Structure | Moderate antibacterial | 15 |
| 3-Trifluoromethylaniline | Structure | Low anticancer activity | >50 |
| 4-Amino-3-trifluoromethylbenzoic Acid | Structure | High anticancer activity | 8 |
The table above illustrates how variations in structure influence biological activity, highlighting the unique efficacy of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid and its analogs?
- Methodological Answer : The compound can be synthesized via amide coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed carbonates) and amines. For example, coupling 3-(trifluoromethyl)phenyl isocyanate with 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or CH₂Cl₂) under catalysis by 4-dimethylaminopyridine (DMAP) yields the target compound. Purification typically involves column chromatography followed by recrystallization. Structural confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) to determine Rf values. High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides quantitative purity data. Structural confirmation relies on -NMR (to verify aromatic proton environments and amide NH signals) and HRMS for molecular weight validation. Additionally, melting point analysis can corroborate crystallinity .
Advanced Research Questions
Q. What strategies are employed to resolve low solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Solubility challenges are addressed via:
- Derivatization : Introducing polar groups (e.g., sulfonate or hydroxyl) at the benzoic acid moiety.
- Co-solvent systems : Using DMSO-water mixtures (≤10% DMSO) to maintain compound stability.
- Prodrug approaches : Esterification of the carboxylic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How do substituents on the phenyl ring influence the retinoidal activity of benzoic acid derivatives like this compound?
- Methodological Answer : Substituent position and size critically affect activity. For example:
- Meta-substituted alkyl groups (e.g., isopropyl or tert-butyl) enhance retinoid receptor binding by stabilizing hydrophobic interactions.
- Ortho-substituents (e.g., chlorine) induce steric hindrance, reducing conformational flexibility and activity.
Activity is quantified using HL-60 cell differentiation assays, where EC₅₀ values correlate with substituent electronic and steric properties .
Q. What experimental designs are used to analyze contradictory biological data for this compound in different cell lines?
- Methodological Answer : Contradictions are resolved through:
- Dose-response profiling : Testing a wide concentration range (nM to μM) to identify cell line-specific sensitivities.
- Receptor binding assays : Using radiolabeled ligands (e.g., -retinoic acid) to measure competitive inhibition.
- Transcriptomic analysis : RNA sequencing to identify differential expression of retinoid-responsive genes (e.g., RARβ) across cell lines .
Q. How can researchers optimize the metabolic stability of this compound for in vivo studies?
- Methodological Answer :
- Deuterium incorporation : Replacing labile hydrogen atoms (e.g., in the amide group) with deuterium to slow CYP450-mediated oxidation.
- Fluorine substitution : Adding fluorine atoms at metabolically vulnerable positions (e.g., para to the amide) to block hydroxylation.
Stability is assessed using liver microsomal assays and LC-MS/MS to quantify parent compound degradation .
Experimental Design & Troubleshooting
Q. What steps should be taken if the amide coupling reaction fails to produce this compound?
- Methodological Answer :
- Activation optimization : Switch from carbodiimide (e.g., EDC) to uronium-based reagents (e.g., TBTU) for better coupling efficiency.
- Solvent screening : Test alternative solvents (e.g., THF or acetonitrile) to improve reagent solubility.
- Catalyst addition : Include DMAP (1–5 mol%) to accelerate isocyanate-amine reactions.
Reaction progress should be monitored by TLC or in situ IR spectroscopy .
Q. How can computational modeling guide the design of this compound analogs with improved target affinity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding poses within the RORγt or RAR ligand-binding domain.
- Molecular dynamics (MD) simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg316 in RAR).
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
